
Copper;sulfurous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;sulfurous acid, also known as copper(II) sulfate, is a chemical compound with the formula CuSO₄. It is a blue crystalline solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(II) sulfate can be prepared by reacting copper oxide (CuO) with sulfuric acid (H₂SO₄). The reaction is typically carried out by adding copper oxide to dilute sulfuric acid and heating the mixture until the copper oxide dissolves completely. The resulting solution is then evaporated to obtain copper(II) sulfate crystals .
Another method involves the electrochemical process, where copper metal is dissolved in sulfuric acid using an electric current. This method is often used for industrial production of copper(II) sulfate .
Industrial Production Methods
In industrial settings, copper(II) sulfate is produced by the reaction of copper metal with hot, concentrated sulfuric acid. The reaction produces copper(II) sulfate, sulfur dioxide, and water. The reaction is as follows: [ \text{Cu} + 2\text{H}_2\text{SO}_4 \rightarrow \text{CuSO}_4 + \text{SO}_2 + 2\text{H}_2\text{O} ]
Chemical Reactions Analysis
Types of Reactions
Copper(II) sulfate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper(II) sulfate can participate in redox reactions where it acts as an oxidizing agent.
Substitution Reactions: It can react with other compounds to form different copper salts.
Common Reagents and Conditions
Oxidation: Copper(II) sulfate can be reduced to copper(I) sulfate using reducing agents like sulfur dioxide.
Substitution: It reacts with sodium hydroxide to form copper(II) hydroxide and sodium sulfate.
Major Products
Copper(II) Hydroxide: Formed when copper(II) sulfate reacts with sodium hydroxide.
Copper(I) Sulfate: Formed through reduction reactions.
Scientific Research Applications
Copper(II) sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples and as a fungicide in agriculture.
Medicine: Used in the treatment of copper deficiency and as an emetic in cases of poisoning.
Industry: Utilized in electroplating, as a mordant in dyeing, and in the production of other copper compounds
Mechanism of Action
Copper(II) sulfate exerts its effects through several mechanisms:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Oxidative Stress: Copper ions can generate reactive oxygen species, leading to oxidative stress in cells.
Protein Binding: Copper ions can bind to proteins, altering their structure and function
Comparison with Similar Compounds
Similar Compounds
Copper(I) Sulfate (Cu₂SO₄): Less stable and less commonly used compared to copper(II) sulfate.
Copper(II) Chloride (CuCl₂): Similar in terms of copper content but has different chemical properties and applications.
Copper(II) Nitrate (Cu(NO₃)₂): Used in different industrial processes and has distinct reactivity compared to copper(II) sulfate .
Uniqueness
Copper(II) sulfate is unique due to its high solubility in water, vibrant blue color, and versatility in various chemical reactions. Its ability to act as both an oxidizing agent and a source of copper ions makes it valuable in many scientific and industrial applications.
Properties
Molecular Formula |
CuH2O3S |
|---|---|
Molecular Weight |
145.63 g/mol |
IUPAC Name |
copper;sulfurous acid |
InChI |
InChI=1S/Cu.H2O3S/c;1-4(2)3/h;(H2,1,2,3) |
InChI Key |
ALTRMTOEIDWZHP-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



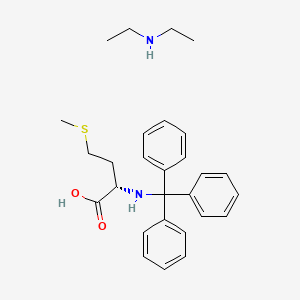
![4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide](/img/structure/B12338350.png)
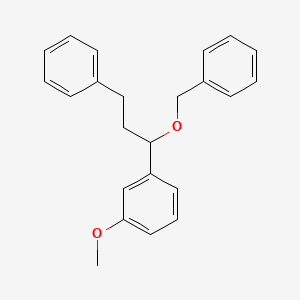
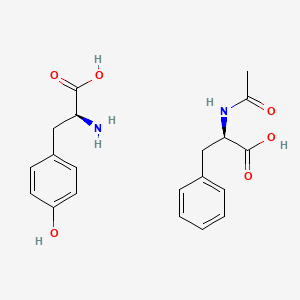
![8bH-Cyclopenta[b]benzofuran-1,8b-diol, 3a-(1,3-benzodioxol-5-yl)-1,2,3,3a-tetrahydro-6,8-dimethoxy-3-phenyl-, (1R,3S,3aR,8bS)-](/img/structure/B12338362.png)
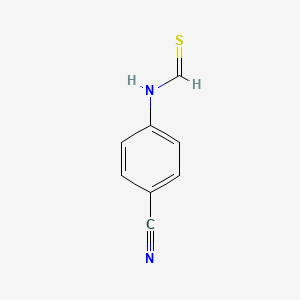
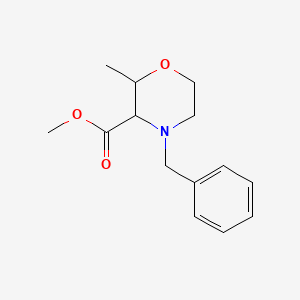
![[3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12338377.png)
![Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12338387.png)

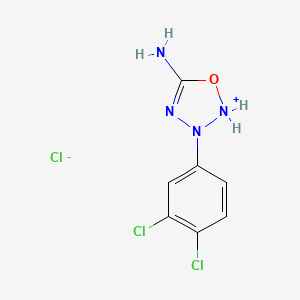
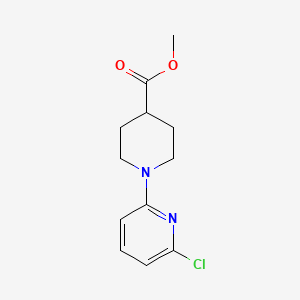
![7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12338416.png)
